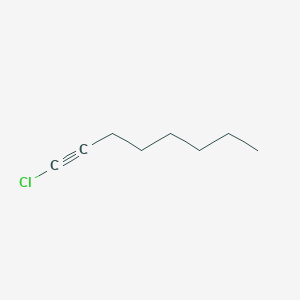

1-Chloro-1-octyne

Descripción

Historical Perspectives on Functionalized Alkynes in Organic Synthesis

The study of alkyne chemistry dates back to the early 19th century with the synthesis of acetylene. However, a deeper understanding of the structure and properties of alkynes began to develop in the late 1800s. Pioneers such as Marcelin Berthelot significantly contributed to this early understanding numberanalytics.com. Initially, alkynes were primarily utilized as precursors for the synthesis of other hydrocarbons numberanalytics.com. The field of alkyne chemistry expanded significantly with advancements in organometallic chemistry and catalysis numberanalytics.com. Key historical milestones include the development of alkyne hydration reactions, the discovery of transition metal-catalyzed cycloaddition reactions, and the introduction of alkyne metathesis numberanalytics.com. These developments transformed alkynes into essential components for constructing complex molecular frameworks numberanalytics.com. The versatility of alkynes in forming complex rings and their participation in various reaction types have made them instrumental in the total synthesis of numerous complex natural products numberanalytics.com. The utility of alkynes stems from the rich chemistry associated with the triple bond, enabling a wide range of reactions, from simple additions to complex cycloadditions and metal-catalyzed reactions numberanalytics.com.

Significance of 1-Chloro-1-octyne as a Key Building Block in Contemporary Organic Chemistry

Functionalized alkynes, including chloroalkynes, are valuable building blocks in organic synthesis due to the reactivity of the triple bond and the potential for transformations involving the functional group rsc.org. 1-Chloro-1-alkynes, in general, exhibit higher stability compared to 1-bromo- and 1-iodoalkynes, making them attractive synthons thieme-connect.com. The presence of both a terminal alkyne and a chlorine atom on the same carbon atom in this compound allows for diverse synthetic strategies.

While specific detailed applications of this compound are less extensively documented in the provided search results compared to other chloroalkynes like 1-chloro-2-octyne (B1587639) or 8-chloro-1-octyne, the general reactivity of chloroalkynes as building blocks is well-established thieme-connect.comchemrxiv.orgthieme-connect.com. Chloroalkynes can undergo various reactions, including cycloadditions and metal-catalyzed couplings, which are crucial for constructing complex molecules chemrxiv.orgthieme-connect.com. For instance, chloroalkynes have been shown to undergo cyclotrimerization chemrxiv.org. Unsymmetrical coupling of 1-chloroalkynes is also a known transformation thieme-connect.com. The reactivity of chloroalkynes makes them the most reactive among haloalkynes in terms of conversion into various products thieme-connect.com.

The octyne chain provides a hydrophobic tail, which can influence the physical properties and solubility of the molecule and its derivatives. This combination of a reactive head group and a lipophilic tail can be advantageous in certain synthetic applications, potentially relevant in areas like the synthesis of molecules with pharmaceutical or agricultural significance, where alkynes are used as building blocks ontosight.ai.

Research Trajectories and Academic Objectives in this compound Chemistry

Research involving this compound and similar functionalized alkynes often focuses on exploring new synthetic methodologies and expanding their utility as building blocks. Academic objectives include developing efficient and selective reactions that incorporate this compound into more complex molecular architectures.

Studies have investigated the polymerization of this compound using various catalysts, including transition metals rsc.orgacs.org. Research has shown that organometallics containing groups 4 and 5 main-group metals (Sn, Si, Sb, and Bi) can be effective cocatalysts in the polymerization of this compound, leading to polymers with high yields and molecular weights acs.org. For example, polymerization of this compound has been studied using MoCl5-cocatalyst systems acs.org.

Further research trajectories may involve exploring the use of this compound in click chemistry reactions, given the utility of alkynes in forming carbon-heteroatom bonds ontosight.ai. Investigating its participation in various metal-catalyzed cross-coupling reactions, such as Sonogashira coupling or Negishi coupling, could also be a fruitful area, leveraging the reactivity of both the alkyne and the vinyl halide moiety. Developing stereoselective transformations of this compound to access specific isomers of functionalized products is another important academic objective in modern organic synthesis rsc.org.

The synthesis of 1-chloro-1-alkynes has been achieved through various methods, including the dehydrohalogenation of cis-1,2-dichloro-1-alkenes and the chlorination of terminal alkynes with sodium hypochlorite (B82951) cdnsciencepub.com. These synthetic routes provide access to this compound for further research and application.

Research findings related to the polymerization of this compound highlight the influence of catalysts and cocatalysts on the reaction outcome, including polymer yield and molecular weight acs.org.

Here is a data table summarizing some polymerization results for this compound:

| Catalyst System | Cocatalyst | Monomer Conversion (%) | Polymer Yield (%) | Mw/10³ | Mn/10³ |

| MoCl₅ | None | Not specified | Tended to increase acs.org | Tended to increase acs.org | Not specified |

| MoCl₅ | Organotin | Not specified | High acs.org | High acs.org | Not specified |

| MoCl₅ | Organosilicon | Not specified | High (without Si-H) acs.org | High (without Si-H) acs.org | Not specified |

| MoCl₅ | Organoantimony | Not specified | High acs.org | High acs.org | Not specified |

| MoCl₅ | Organobismuth | Not specified | High acs.org | High acs.org | Not specified |

| MoCl₅ | Organolithium | Not specified | Appreciable amounts of methanol-soluble oligomers acs.org | Not specified | Not specified |

| MoCl₅ | Organoaluminum | Not specified | Appreciable amounts of methanol-soluble oligomers acs.org | Not specified | Not specified |

| MoCl₅ | t-Bu₂AlH | 0 acs.org | 0 acs.org | - | - |

| MoCl₅ | 9-BBN | 0 acs.org | 0 acs.org | - | - |

| WCl₆ | n-Bu₄Sn | Not specified | Not specified | Not specified | Not specified |

| NbCl₅ | n-Bu₄Sn | Not specified | Not specified | Not specified | Not specified |

| TaCl₅ | n-Bu₄Sn | Not specified | Not specified | Not specified | Not specified |

| FeCl₃ | n-Bu₄Sn | Not specified | Not specified | Not specified | Not specified |

| TiCl₄ | n-Bu₄Sn | Not specified | Not specified | Not specified | Not specified |

Note: Data compiled from search result acs.org. Specific numerical values for conversion, yield, Mw, and Mn were not always provided for each catalyst/cocatalyst entry in the source, but trends and observations were noted.

Structure

3D Structure

Propiedades

Número CAS |

64531-26-6 |

|---|---|

Fórmula molecular |

C8H13Cl |

Peso molecular |

144.64 g/mol |

Nombre IUPAC |

1-chlorooct-1-yne |

InChI |

InChI=1S/C8H13Cl/c1-2-3-4-5-6-7-8-9/h2-6H2,1H3 |

Clave InChI |

DQCZBJYOVVSCBH-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC#CCl |

Números CAS relacionados |

100858-77-3 |

Origen del producto |

United States |

Reactivity and Transformation Pathways of 1 Chloro 1 Octyne

Carbon-Carbon Bond Forming Reactions

The ability of 1-chloro-1-octyne to form new carbon-carbon bonds is a cornerstone of its synthetic utility. This is achieved through various metal-catalyzed reactions, including cross-coupling, cycloaddition, and other functionalization methods.

Cross-Coupling Methodologies Involving this compound (e.g., Sonogashira-type coupling)

This compound is an effective substrate in Sonogashira-type cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. researchmap.jpmdpi.com These reactions are typically catalyzed by palladium complexes in the presence of a copper(I) co-catalyst. researchmap.jpmdpi.com The Sonogashira coupling of this compound with terminal alkynes provides a direct route to unsymmetrical 1,3-diynes. For instance, the coupling of this compound with various terminal alkynes under Sonogashira conditions has been demonstrated to proceed effectively. thieme-connect.com

While traditionally palladium-phosphine complexes are used, research has also explored phosphine-free palladium(II) catalyst systems for these couplings. researchmap.jp Furthermore, variations of the Sonogashira reaction have been developed to enhance efficiency and substrate scope. For example, an acyl-Sonogashira coupling sequence has been utilized, starting from carboxylic acids which are converted to acid chlorides and then coupled with terminal acetylenes. mdpi.com

The reactivity of haloalkynes in these coupling reactions generally follows the order I > Br > Cl, which can sometimes limit the utility of chloroalkynes. rsc.org However, optimized conditions and catalyst systems have enabled the successful use of this compound in these transformations.

Cycloaddition Chemistry with this compound (e.g., Gold-catalyzed [2+2] cycloadditions)

Cycloaddition reactions offer a powerful strategy for the construction of cyclic molecules. libretexts.org this compound can participate in such reactions, with gold catalysis being a notable area of development for alkyne cycloadditions. beilstein-journals.orgnih.govacs.org Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating the carbon-carbon triple bond of alkynes towards nucleophilic attack, facilitating various cycloaddition pathways. nih.gov

While specific examples detailing the cycloaddition of this compound are not extensively documented in the provided search results, the broader context of gold-catalyzed cycloadditions of alkynes suggests its potential participation in these transformations. beilstein-journals.orgnih.gov These reactions can include [2+2], [3+2], and [4+2] cycloadditions, leading to a diverse array of carbocyclic and heterocyclic structures. libretexts.orgbeilstein-journals.orgresearchgate.netacs.org For instance, gold-catalyzed [2+2] cycloadditions of allenedienes have been shown to be ligand-controlled, leading to either six- or seven-membered carbocycles. nih.gov The development of highly active and selective gold catalysts continues to expand the scope of these reactions. nih.gov

Metal-Catalyzed Alkyne Functionalizations (e.g., Hydrofunctionalization)

Beyond cross-coupling and cycloaddition, this compound can undergo various other metal-catalyzed functionalizations. These reactions leverage transition metal catalysts to introduce new functional groups across the alkyne's triple bond. acs.org

Hydrofunctionalization, the addition of an H-X bond across the alkyne, is a significant class of these transformations. For example, manganese(I) catalysts have been developed for the hydrofunctionalization of terminal alkynes. tuwien.at While the provided information primarily discusses the dimerization and cross-coupling of terminal alkynes, it highlights the potential for such catalytic systems to be applied to functionalized alkynes like this compound. acs.org

Rhodium catalysis has also been employed for the hydroacylation of terminal alkynes, demonstrating the versatility of metal catalysts in alkyne functionalization. acs.org Furthermore, palladium and nickel-based catalysts are known to mediate a variety of alkyne functionalization reactions. uni-tuebingen.de The choice of metal catalyst and reaction conditions can direct the regioselectivity and stereoselectivity of the addition, providing access to a wide range of functionalized alkene products.

Addition Reactions to the Alkynyl Moiety

The electron-rich triple bond of this compound is susceptible to addition reactions with both electrophiles and nucleophiles. These reactions proceed with specific regioselectivity and stereochemical outcomes, which are crucial for their synthetic applications.

Electrophilic Additions and Regioselectivity

Electrophilic addition reactions to alkynes are a fundamental transformation in organic chemistry. libretexts.org The addition of electrophiles like hydrogen halides (HX) or halogens (X₂) to unsymmetrical alkynes such as this compound is expected to follow Markovnikov's rule. libretexts.org This rule predicts that the electrophilic species (e.g., H⁺ or Br⁺) will add to the carbon atom of the triple bond that is less substituted, leading to the formation of a more stable carbocation or bridged halonium ion intermediate. libretexts.orglibretexts.org Consequently, the nucleophilic halide will add to the more substituted carbon.

In the case of this compound, the chlorine atom's electron-withdrawing inductive effect influences the regioselectivity of the addition. For the addition of a generic electrophile E-Nu, the electrophile (E) would be expected to add to the C2 carbon, and the nucleophile (Nu) to the C1 carbon bearing the chlorine atom. The reactivity of alkynes in electrophilic additions is generally lower than that of alkenes, which can be attributed to the higher energy of the vinyl cation intermediate compared to an alkyl cation. masterorganicchemistry.com

Recent studies have shown that gold(I) catalysts can facilitate the hydrochlorination of unactivated alkynes with high regioselectivity, proceeding via an anti-addition pathway. acs.org While this was demonstrated with other alkynes, it suggests a potential route for the controlled hydrochlorination of this compound. The regioselectivity in electrophilic additions can also be influenced by the nature of the electrophile and the reaction conditions. researchgate.netnih.gov

Nucleophilic Additions and Stereochemical Outcomes

The alkynyl moiety of this compound can also undergo nucleophilic addition, particularly when activated by a metal catalyst or when a strong nucleophile is used. In these reactions, the nucleophile attacks one of the sp-hybridized carbons of the triple bond.

The stereochemistry of nucleophilic addition to a prochiral center, such as the triple bond in this compound, can lead to the formation of stereoisomers. libretexts.orgsaskoer.ca If the addition creates a new stereocenter, the outcome can be a racemic mixture of enantiomers or a mixture of diastereomers, depending on whether other stereocenters are present in the molecule. libretexts.orgsaskoer.ca

The stereochemical outcome is often dictated by the reaction mechanism. For instance, additions that proceed through a concerted pathway or involve a cyclic intermediate can exhibit high stereoselectivity. The presence of the chlorine atom on the alkyne can influence both the rate and the stereochemistry of the nucleophilic attack. While specific examples of nucleophilic additions to this compound were not detailed in the provided search results, the general principles of nucleophilic addition to alkynes apply. The approach of the nucleophile can be influenced by steric factors and the electronic nature of the substituents on the alkyne. libretexts.org

Polymerization and Oligomerization of this compound

The polymerization of this compound represents a significant area of research, focusing on the synthesis of substituted polyacetylenes with unique properties. These polymers are characterized by a backbone of alternating carbon-carbon double bonds. rsc.org

This compound can undergo living polymerization, a process characterized by the absence of chain termination or transfer, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (MWD). tandfonline.com The MoOCl₄–n-Bu₄Sn–EtOH catalyst system, for example, facilitates the living polymerization of this compound, yielding polymers with polydispersity ratios (Mₙ/Mₙ) typically between 1.1 and 1.2. tandfonline.com The living nature of this polymerization has been demonstrated in both toluene (B28343) and anisole (B1667542) solvents. kpi.ua While the MWD can be slightly broader in anisole, this solvent has been shown to increase the initiator efficiency to approximately 20%. kpi.ua

The living character of the polymerization process enables the synthesis of block copolymers. acs.org Sequential living polymerization of this compound with other substituted acetylenes has been successfully demonstrated. acs.org Comonomers used in block copolymerization with this compound include:

o-(Trifluoromethyl)phenylacetylene (o-CF₃PA) researchgate.net

o-(Trimethylsilyl)phenylacetylene (o-Me₃SiPA) researchgate.net

1-Chloro-2-phenylacetylene (1-ClPA) researchgate.net

p-Butyl-o,o,m,m-tetrafluorophenylacetylene (p-BuF₄PA) researchgate.net

tert-Butylacetylene (t-BuA) researchgate.net

Furthermore, this compound can be copolymerized with cycloolefins like norbornene using specific catalyst systems. nii.ac.jp

A variety of transition-metal catalysts are effective for the polymerization of substituted acetylenes, including this compound. tandfonline.com Molybdenum- and palladium-based systems are particularly noteworthy.

Molybdenum-Based Catalysts: Molybdenum-based catalysts are highly effective for the metathesis polymerization of this compound. rsc.org Catalyst systems based on molybdenum(V) chloride (MoCl₅) and molybdenum oxychloride (MoOCl₄) have been extensively studied. tandfonline.comacs.orgrsc.org

MoCl₅-based systems: The MoCl₅–nBu₄Sn catalyst has been found to be particularly effective for the copolymerization of this compound with norbornene. nii.ac.jp

MoOCl₄-based systems: These catalysts, often used with a cocatalyst and an additive like ethanol, can induce living polymerization. tandfonline.comkpi.ua The MoOCl₄–n-Bu₄Sn–EtOH system is a prime example, achieving living polymerization of this compound. tandfonline.comkpi.uaacs.org Other effective cocatalysts in MoOCl₄-based systems include Et₃Al, Et₂Zn, and n-BuLi. tandfonline.comtandfonline.com The role of the cocatalyst is believed to involve transalkylation with the molybdenum compound to form a molybdenum carbene, which is the initiating species. cmu.edu Ethanol is thought to coordinate to the propagating species, stabilizing it and enabling living polymerization. cmu.edu

| Catalyst System | Solvent | Polymerization Type | Initiator Efficiency (%) | Polydispersity (Mₙ/Mₙ) | Reference |

| MoOCl₄–n-Bu₄Sn–EtOH (1:1:1) | Toluene | Living | - | 1.1–1.2 | tandfonline.com |

| MoOCl₄–n-Bu₄Sn–EtOH | Anisole | Living | ~20 | Slightly broader than in toluene | kpi.ua |

| MoOCl₄–n-BuLi | Anisole | Living | - | - | tandfonline.comtandfonline.com |

Palladium-Based Catalysts: Palladium complexes have also been employed to catalyze the polymerization of this compound. rsc.orgresearchgate.net Specifically, (NHC)Pd(allyl)Cl complexes, where NHC is an N-heterocyclic carbene, are active in the presence of an activator like Na[BArF] (sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate). rsc.orgrsc.org These palladium systems are of particular interest for their potential in redox-controlled polymerization. rsc.org

The polymerization of this compound yields poly(this compound), a substituted polyacetylene. This polymer was the first example synthesized from a chlorine-containing aliphatic disubstituted acetylene. rsc.org

Key properties of poly(this compound) include:

High Molecular Weight: The polymer can be synthesized with a very high molecular weight, with Mₙ values reaching up to 1 x 10⁶. rsc.org

Appearance: It is a white, solid material. rsc.org

Solubility: The polymer is soluble in various solvents. rsc.org

Stability: It exhibits good stability in air. rsc.org

Electrical Properties: The polymer is an electrical insulator. rsc.org

The polymer consists of a repeating unit with a carbon-carbon double bond in the main chain, a chlorine atom, and a hexyl group as substituents.

Redox control offers a sophisticated method for modulating polymerization activity, and this has been applied to the polymerization of this compound. rsc.orgacs.org This strategy involves using a catalyst whose activity can be switched "on" or "off" by changing its oxidation state. researchgate.net

For this purpose, palladium complexes bearing a redox-active naphthoquinone moiety within an N-heterocyclic carbene ligand have been developed. rsc.org

Neutral State (Active): The neutral palladium complexes, in the presence of an activator like Na[BArF], are catalytically active for the polymerization of this compound. rsc.orgresearchgate.net

Reduced State (Inactive): These complexes can be chemically reduced using an agent like cobaltocene (B1669278) (CoCp₂). The resulting reduced palladium species show very low polymerization activity under the same conditions. rsc.orgresearchgate.net

Reversibility: The inactive, reduced complex can be re-oxidized back to the active, neutral state using an oxidizing agent such as ferrocenium (B1229745) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate ([FeCp₂][BArF]). rsc.orgrsc.org

This reversible redox cycle allows for the external regulation of the polymerization, effectively starting and stopping the reaction on demand, which is known as switchable polymerization. rsc.orgresearchgate.net An in-situ switching experiment demonstrated that polymerization proceeds upon initiation with the active catalyst, halts upon addition of the reducing agent, and recommences after the addition of the oxidizing agent. rsc.org

| Catalyst State | Reagent | Activity in this compound Polymerization | Reference |

| Neutral (Active) | (NHC)Pd(allyl)Cl + Na[BArF] | Active | rsc.orgresearchgate.net |

| Reduced (Inactive) | Add CoCp₂ | Very low activity | rsc.orgresearchgate.net |

| Re-oxidized (Active) | Add [FeCp₂][BArF] | Activity restored | rsc.orgrsc.org |

Polymer Microstructure and Properties

Rearrangement Reactions and Mechanistic Investigations

The reviewed scientific literature does not extensively cover rearrangement reactions specifically involving the this compound molecule itself. Research has predominantly focused on its polymerization pathways where the carbon-carbon triple bond is the primary site of reactivity, leaving the molecular skeleton of the monomer unit intact as it incorporates into the polymer chain. General studies on rearrangement reactions, such as the Beckmann or Schmidt rearrangements, typically involve different functional groups and molecular scaffolds, like bicyclic ketones or oximes, and are not directly applicable to the structure of this compound. mvpsvktcollege.ac.inrsc.org

Exploitation of the Carbon-Chlorine Bond in Further Derivatization

The carbon-chlorine (C-Cl) bond is an integral part of the this compound monomer and the resulting poly(this compound). rsc.orgdavcollegekanpur.ac.in In the context of the polymerization reactions discussed, the C-Cl bond remains intact on the polymer backbone. The primary focus of the cited research is on the synthesis of the polymer itself, leveraging the reactivity of the alkyne functional group. tandfonline.comrsc.org While the C-Cl bond in organic molecules is generally a site for further functionalization through nucleophilic substitution or cross-coupling reactions, the specific post-polymerization derivatization of poly(this compound) via its C-Cl bond is not a prominent topic in the reviewed literature. The stability of the polymer in air suggests the C-Cl bond is relatively robust under ambient conditions within the polymer structure. rsc.org Late-stage functionalization is a powerful tool for diversifying complex molecules, but specific examples starting from poly(this compound) were not detailed in the provided sources. nih.gov

Advanced Analytical and Spectroscopic Characterization of 1 Chloro 1 Octyne and Its Derivatives

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides detailed information about the molecular structure and bonding within 1-chloro-1-octyne.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound and its derivatives. tib.eunews-medical.net

¹H NMR: The proton NMR spectrum of a related compound, 1-octyne (B150090), shows characteristic signals for the terminal alkyne proton and the various methylene (B1212753) groups in the alkyl chain. chemicalbook.com For this compound, the absence of a terminal alkyne proton signal and the chemical shifts of the protons adjacent to the chloro-substituted alkyne carbon would be key identifiers.

¹³C NMR: The carbon NMR spectrum provides distinct signals for each carbon atom in the molecule. The sp-hybridized carbons of the alkyne would appear in a characteristic downfield region. For instance, in related alkynes, these shifts are readily identifiable.

COSY: This 2D NMR experiment reveals proton-proton couplings within the molecule. news-medical.netsdsu.edu For this compound, COSY would show correlations between the protons of adjacent methylene groups along the hexyl chain, confirming their connectivity.

HSQC: The HSQC experiment correlates directly bonded proton and carbon atoms. news-medical.netsdsu.edu This is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. Each CH₂ group in the hexyl chain of this compound would produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts.

The structural elucidation of polymeric derivatives of this compound also heavily relies on these NMR techniques to understand the polymer's microstructure and monomer incorporation. rsc.orgnii.ac.jpresearchgate.net

Interactive Data Table: Expected NMR Data for this compound

| Technique | Expected Observations | Information Gained |

| ¹H NMR | Signals for the hexyl chain protons (CH₃, CH₂). | Confirmation of the alkyl chain structure. |

| ¹³C NMR | Signals for the two sp-hybridized alkyne carbons and the six sp³-hybridized carbons of the hexyl chain. | Identification of the alkyne and alkyl carbons. |

| COSY | Cross-peaks showing correlations between adjacent CH₂ groups in the hexyl chain. | Verification of the proton connectivity in the alkyl chain. |

| HSQC | Cross-peaks correlating each proton signal to its directly attached carbon signal. | Unambiguous assignment of carbon signals. |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. savemyexams.com

Infrared (IR) Spectroscopy:

The C≡C triple bond stretch in alkynes typically appears in the region of 2100-2250 cm⁻¹. libretexts.orgpressbooks.pub For internal alkynes like this compound, this absorption may be weak. uobabylon.edu.iq

The C-Cl stretching vibration is expected in the fingerprint region, generally between 600-800 cm⁻¹. savemyexams.comresearchgate.net

The C-H stretching vibrations of the alkyl chain occur around 2850-2950 cm⁻¹. libretexts.org

Raman Spectroscopy:

Raman spectroscopy is particularly useful for detecting the C≡C stretch in symmetrically substituted or internal alkynes, which may show a weak band in the IR spectrum. aip.orgumsl.edu The C≡C stretching frequency for alkynes is also observed in the 2200-2260 cm⁻¹ range in Raman spectra. umsl.edu

The C-Cl stretch would also be observable in the Raman spectrum.

Studies on similar chloroalkynes, such as 1-chloropropyne, have utilized both IR and Raman spectroscopy for a complete vibrational assignment. cdnsciencepub.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C≡C | Stretch | 2100 - 2250 | 2200 - 2260 | Weak to Medium (IR), Strong (Raman) |

| C-Cl | Stretch | 600 - 800 | 600 - 800 | Strong (IR) |

| C-H (sp³) | Stretch | 2850 - 2950 | 2850 - 2950 | Strong (IR) |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. rsc.org For this compound (C₈H₁₃Cl), the expected monoisotopic mass is approximately 144.0706 Da. HRMS can confirm this with high precision.

In addition to accurate mass, mass spectrometry provides information on the fragmentation pattern of the molecule, which can help to confirm its structure. instructables.comsavemyexams.com Key fragmentation pathways for haloalkanes often involve the loss of the halogen atom or cleavage of the carbon chain. prezi.com

Molecular Ion Peak (M⁺): The spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be two molecular ion peaks (M⁺ and M+2⁺) separated by two mass units, with relative intensities of about 3:1. google.com

Fragmentation Peaks: Common fragments would likely result from the loss of a chlorine radical ([M-Cl]⁺) or cleavage along the alkyl chain, leading to smaller charged fragments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts and for assessing its purity, as well as for characterizing its polymeric derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds and then identifies them based on their mass spectra. researchgate.net It is the method of choice for assessing the purity of this compound and identifying any volatile impurities.

The gas chromatogram will show a peak for this compound at a specific retention time, and any impurities will appear as separate peaks. The mass spectrometer detector then provides a mass spectrum for each peak, allowing for the identification of the main component and any contaminants. This technique is widely used for the analysis of volatile organic compounds, including chloroalkanes. mdpi.comshimadzu.com

When this compound is used as a monomer in polymerization reactions, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to characterize the resulting polymers. nii.ac.jpresearchgate.net GPC separates molecules based on their size in solution. lcms.cz

This technique is crucial for determining the molecular weight distribution (including the number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of the polymer. rsc.org This information is vital for understanding how reaction conditions affect the polymer's properties. GPC has been used to characterize various polymers, including those synthesized from substituted acetylenes. core.ac.uk The analysis is typically performed at high temperatures for polyolefins to ensure they remain dissolved.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Profile

Chiroptical Spectroscopy (if chiral derivatives are studied)

Extensive literature searches did not yield specific studies on the chiroptical spectroscopy of chiral derivatives of this compound. Research focusing on the synthesis of chiral derivatives of this specific compound and the subsequent analysis of their chiroptical properties, such as circular dichroism (CD) or optical rotatory dispersion (ORD), appears to be limited or not publicly available.

Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules. These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample. The resulting spectra provide valuable information on the absolute configuration and conformation of molecules.

In principle, if chiral derivatives of this compound were to be synthesized and studied, one could anticipate the application of the following chiroptical methods:

Electronic Circular Dichroism (ECD): This technique measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions. For a chiral derivative of this compound, the electronic transitions associated with the chloroalkyne chromophore and any other chromophores in the molecule would give rise to a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum could be correlated with the stereochemistry of the molecule, often aided by quantum chemical calculations.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation. It provides information about the stereochemistry based on the vibrational transitions within the molecule. A VCD study of a chiral this compound derivative would reveal signals for the various vibrational modes, including the C-H, C-C, and potentially the C-Cl and C≡C stretching and bending vibrations. The resulting complex spectral pattern would serve as a unique fingerprint of the molecule's absolute configuration and conformation in solution.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is directly related to the stereochemistry of the chiral compound.

While the direct application of these techniques to chiral derivatives of this compound is not documented in the surveyed literature, the principles of chiroptical spectroscopy are well-established for a wide range of other chiral molecules, including other haloalkanes and various alkynes. Should research in this specific area be undertaken, these spectroscopic tools would be indispensable for the detailed stereochemical characterization of any resulting chiral derivatives.

Computational Chemistry and Mechanistic Elucidation for 1 Chloro 1 Octyne

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting the stability, structure, and electronic properties of molecules. For 1-chloro-1-octyne, these methods can elucidate the influence of the chlorine atom on the alkyne's triple bond, which governs its reactivity.

Density Functional Theory (DFT) has become a primary method for studying the reactivity of organic molecules due to its balance of computational cost and accuracy. DFT calculations can be used to model the reactivity of this compound by mapping its molecular orbitals, electrostatic potential, and reaction energy profiles. acs.org

DFT studies on related systems, such as other terminal alkynes and haloalkenes, demonstrate that the method is effective for predicting reaction pathways. mdpi.com For this compound, DFT could be employed to analyze its susceptibility to nucleophilic or electrophilic attack. The calculated energies of frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for reaction. For instance, the regioselectivity of addition reactions across the triple bond can be rationalized by examining the charge distribution and orbital coefficients on the alkyne carbons. Computational studies on the addition of nucleophiles to p-benzyne intermediates have shown that DFT can predict regioselectivity based on the electronic character of radical centers. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for Reactivity Analysis of this compound Note: The following data are exemplary and represent typical outputs from DFT calculations for demonstrating principles of reactivity analysis.

| Parameter | Exemplary Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 10.7 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

| Mulliken Charge on C1 | +0.15 | The chlorine atom induces a partial positive charge, making C1 a potential site for nucleophilic attack. |

| Mulliken Charge on C2 | -0.20 | The adjacent carbon bears a partial negative charge, influencing the approach of electrophiles. |

Ab initio methods, such as the G3, G3B3, and CBS-Q composite methods, provide highly accurate calculations of molecular energies and are particularly useful for determining bond dissociation energies (BDEs). shanghaitech.edu.cn The BDE is the enthalpy change required to break a bond homolytically and is a direct measure of bond strength. umw.edu Calculating the BDEs for the various bonds in this compound can offer profound insights into its thermal stability and potential fragmentation pathways. High-level ab initio calculations have been successfully used to determine BDEs for a wide range of organic compounds, including strained and heterocyclic systems. shanghaitech.edu.cnnih.gov

The C-Cl bond in this compound is of particular interest. Its BDE, when compared to that of a chloroalkane, would reveal the electronic effect of the sp-hybridized carbon. Similarly, the strengths of the C-C and C-H bonds throughout the octyl chain can be quantified. These calculations also allow for the study of reaction intermediates, such as the radicals formed upon bond cleavage, providing data on their stability and geometry. shanghaitech.edu.cn

Table 2: Predicted Bond Dissociation Enthalpies (BDEs) for this compound Using Ab Initio Methods Note: These values are estimations based on typical BDEs for similar bond types and serve as illustrative examples of what ab initio calculations would yield.

| Bond | Exemplary Calculated BDE (kcal/mol) | Significance |

|---|---|---|

| C1-Cl | ~90 kcal/mol | Strength of the carbon-chlorine bond; indicates the energy required for homolytic cleavage to form a vinyl radical and a chlorine radical. |

| C2-C3 | ~100 kcal/mol | Strength of the single bond adjacent to the alkyne; higher than a typical C-C single bond due to sp-sp3 hybridization. |

| C≡C (π-bond) | ~65 kcal/mol (first π-bond) | Energy required to break one of the pi bonds, initiating addition reactions. |

| C-H (on alkyl chain) | ~98 kcal/mol | Typical strength of a secondary C-H bond; relevant for radical abstraction reactions. |

Density Functional Theory (DFT) Applications to this compound Reactivity

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms by identifying and characterizing the transition states and intermediates that connect reactants to products.

The carbon-carbon triple bond of this compound is a site of high electron density, making it susceptible to electrophilic addition. Computational methods can model the step-by-step mechanism of such additions (e.g., hydrohalogenation or halogenation). The reaction of an olefin with an electrophile like NBS, for example, is proposed to proceed through a transient bromonium ion. mdpi.com For this compound, an analogous chloronium or bromonium ion intermediate could be studied.

Homogeneous catalysis, particularly using transition metals like gold, silver, and palladium, is a cornerstone of modern organic synthesis for activating alkynes. beilstein-journals.org Computational studies are indispensable for elucidating the complex catalytic cycles involved. Gold catalysis, in particular, often proceeds without a change in the metal's oxidation state. nih.gov

For this compound, a typical gold(I)-catalyzed reaction would begin with the coordination of the gold catalyst to the alkyne, forming a π-alkyne complex. nih.gov DFT calculations can model this initial coordination and the subsequent steps, such as:

Nucleophilic Attack: An external or internal nucleophile attacks the activated alkyne. The transition state for this attack can be calculated to understand the regioselectivity, which is influenced by the electronic pull of the chlorine atom.

Intermediate Formation: This attack typically forms a vinylgold intermediate. nih.govnih.gov The geometry and stability of this organogold species are critical to the reaction outcome and can be thoroughly characterized computationally.

Protodeauration/Further Reaction: The catalytic cycle is often completed by protodeauration, which releases the product and regenerates the active gold catalyst. beilstein-journals.org Computational modeling can determine the energy barrier for this final step. In some cases, the vinylgold intermediate can undergo further transformations, and these pathways can also be explored theoretically. pku.edu.cn

Table 3: Key Intermediates in a Hypothetical Gold-Catalyzed Hydration of this compound and Their Computational Analysis

| Intermediate Species | Computational Method | Information Gained |

|---|---|---|

| [Au(L)]+ - (this compound) π-complex | DFT Geometry Optimization | Structure and binding energy of the initial catalyst-substrate complex. |

| Vinylgold intermediate after H2O attack | Transition State Search (DFT) | Activation energy barrier for the nucleophilic addition of water, determining the reaction rate. |

| α-oxo gold carbene | NBO/AIM Analysis | Electronic structure and nature of the gold-carbon bond in key reactive intermediates. nih.gov |

| Final Product + [Au(L)]+ | Reaction Energy Profile Calculation | Overall thermodynamics (exergonic/endergonic nature) of the catalytic cycle. |

Computational Probing of Electrophilic Addition Pathways

Spectroscopic Property Prediction and Validation through Computational Modeling

Computational quantum chemistry is a valuable tool for predicting the spectroscopic properties of molecules. researchgate.net These predictions can be used to aid in the characterization of newly synthesized compounds or to validate the structures of proposed intermediates. Methods like DFT are commonly used to calculate vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, DFT calculations could predict:

IR Spectrum: The characteristic stretching frequency of the C≡C triple bond and the C-Cl bond. These calculated frequencies, when properly scaled, can be compared with experimental data to confirm the presence of these functional groups.

NMR Spectrum: The ¹H and ¹³C NMR chemical shifts can be calculated with good accuracy. This is particularly useful for assigning specific resonances to the correct atoms within the molecule, especially for the complex alkyl chain and the electronically distinct carbons of the chloroalkyne group.

By comparing the computationally predicted spectra with experimentally obtained data, chemists can confirm the molecular structure of this compound and any products derived from it. This synergy between theoretical prediction and experimental validation is a powerful aspect of modern chemical research. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the influence of the solvent environment on the conformational landscape and dynamic behavior of molecules like this compound. By simulating the atomic motions of the solute and surrounding solvent molecules over time, MD provides insights into intermolecular interactions, solvation structures, and the relative stability of different conformers. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and findings from simulations of analogous haloalkanes and terminal alkynes offer a strong basis for understanding its behavior in solution.

The choice of solvent can significantly influence chemical reactions and the conformational preferences of molecules. For instance, the living polymerization of this compound has been observed to be dependent on the solvent, with anisole (B1667542) leading to higher initiator efficiencies compared to toluene (B28343). This highlights the critical role of solvent-solute interactions in directing reaction pathways. MD simulations can elucidate the molecular underpinnings of such solvent effects by examining the radial distribution functions of solvent molecules around the solute and calculating the solvation free energy in different media.

Furthermore, MD simulations are instrumental in exploring the conformational flexibility of the octyl chain in this compound. The rotation around the various carbon-carbon single bonds gives rise to a multitude of possible conformations. The relative energies of these conformers, and the energy barriers between them, can be significantly altered by the surrounding solvent. A polar solvent, for example, might stabilize a more extended conformation to a greater degree than a nonpolar solvent due to more favorable dipole-dipole interactions.

Recent research on terminal alkynes has demonstrated that their vibrational frequencies are sensitive to the local environment, a phenomenon known as solvatochromism. MD simulations, coupled with spectroscopic mapping techniques, have been used to interpret these spectral shifts by correlating them with specific solute-solvent interactions, such as the association of the terminal alkyne hydrogen with the nitrogen atom of a triethylamine (B128534) solvent. Although this compound is a 1-haloalkyne, the principles of probing local environments can be extended to understand how different solvents interact with the chloro- and alkyne-functionalized ends of the molecule.

The following tables represent hypothetical data that would be generated from a comprehensive molecular dynamics study of this compound in various solvents. These tables are constructed based on typical findings for similar small organic molecules and are intended to illustrate the type of quantitative insights that MD simulations can provide.

Table 1: Hypothetical Solvation Free Energies of this compound in Various Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| n-Hexane | 1.88 | -3.5 |

| Toluene | 2.38 | -4.2 |

| Dichloromethane | 8.93 | -5.8 |

| Acetonitrile | 37.5 | -6.5 |

| Water | 80.1 | -5.1 |

Note: This table illustrates the expected trend of increased stabilization in more polar solvents, with a potential decrease in highly polar protic solvents like water due to the hydrophobic nature of the octyl chain.

Table 2: Hypothetical Predominant Dihedral Angles for the C2-C3-C4-C5 bond in this compound in Different Solvents

| Solvent | Dihedral Angle (degrees) | Population (%) |

| n-Hexane | 180 (anti) | 65 |

| +/- 60 (gauche) | 35 | |

| Dichloromethane | 180 (anti) | 70 |

| +/- 60 (gauche) | 30 | |

| Acetonitrile | 180 (anti) | 75 |

| +/- 60 (gauche) | 25 |

Note: This table demonstrates how the conformational equilibrium between anti and gauche conformers of the alkyl chain might shift in response to solvent polarity, with more polar solvents potentially favoring the more extended anti conformation.

Research Frontiers and Applications of 1 Chloro 1 Octyne in Materials Science and Organic Synthesis

Advanced Monomers for Polymer Design and Functional Materials

1-Chloro-1-octyne serves as a key monomer in the synthesis of substituted polyacetylenes, a class of polymers with alternating double bonds along their main chain. tandfonline.com These polymers are under intensive research for the development of various functional materials, in part due to their high gas permeability, which makes them suitable for applications such as gas-separation membranes. tandfonline.com

The polymerization of this compound can be achieved through living polymerization, a technique that allows for precise control over the polymer's molecular weight and structure. tandfonline.comresearchgate.net Catalyst systems based on molybdenum, such as MoOCl4-n-Bu4Sn-EtOH and MoCl5-n-Bu4Sn-EtOH, have been shown to be effective for the living polymerization of 1-chloro-1-alkynes, including this compound. tandfonline.comresearchgate.netacs.org These catalyst systems can produce polymers with narrow molecular weight distributions (Mw/Mn = 1.1–1.3). researchgate.netacs.org The number-average molecular weight of the resulting poly(this compound) increases in direct proportion to the monomer conversion, a hallmark of a living polymerization process. researchgate.net

The properties of poly(1-chloro-1-alkynes) have been investigated, revealing that they are typically soluble in many organic solvents, thermally stable in air, amorphous, and capable of forming films. acs.org They are also electrically insulating and nonparamagnetic. acs.org The choice of cocatalyst in the polymerization process can significantly influence the yield and molecular weight of the resulting polymer. acs.org For instance, organometallics containing main group metals like tin, silicon, antimony, and bismuth generally lead to high yields of polymers with high molecular weights. acs.org

Interactive Table: Polymerization of this compound with Various Catalysts

| Catalyst System | Cocatalyst | Polymer Yield (%) | Molecular Weight (Mw/10³) |

| MoCl₅ | n-Bu₄Sn | High | High |

| MoCl₅ | n-Bu₃Sb | High | High |

| MoCl₅ | Ph₃Bi | High | High |

| MoCl₅ | Et₃Al | - | - |

| MoCl₅ | n-BuLi | - | - |

Data sourced from studies on the polymerization of 1-chloro-1-alkynes. acs.org

Precursors for Complex Molecular Architecture Synthesis

The reactivity of the chloroalkyne functionality makes this compound a valuable precursor for the synthesis of complex molecular architectures. ontosight.ai The carbon-carbon triple bond can undergo various addition reactions, while the chlorine atom provides a site for substitution and elimination reactions. ontosight.ai This dual reactivity allows for the construction of intricate molecules with potential applications in pharmaceuticals and agriculture. ontosight.ai

One key application is in the formation of haloalkenes, which are pivotal compounds for cross-coupling reactions. uniovi.escsic.es Metal-catalyzed hydrofunctionalization reactions, involving the addition of E-H units (where E can be carbon, oxygen, nitrogen, sulfur, or a halide) across the C≡C bond, provide an atom-economical route to these valuable intermediates. uniovi.escsic.es For example, gold(I)-phosphine complexes have been used to catalyze the intermolecular hydroarylation of chloroalkynes with electron-rich arenes, yielding (Z)-styryl chloride products. uniovi.es

Furthermore, this compound can be used to generate α-halomethyl ketones through hydration reactions, which are valuable building blocks in organic synthesis. uniovi.es The compound can also participate in [2+2] cycloaddition reactions with unactivated alkenes, catalyzed by gold, to form cyclobutene (B1205218) products. acs.org These cyclobutenes can undergo further transformations, expanding their synthetic utility. acs.org

Development of Catalytic Systems Utilizing Chloroalkyne Substrates

The unique reactivity of chloroalkynes has spurred the development of specialized catalytic systems to control their transformations. uniovi.escsic.es Metal-based catalysts, particularly those involving gold, silver, and palladium, have shown significant promise in promoting selective reactions of chloroalkyne substrates. uniovi.escsic.es

Gold(I) catalysts, for instance, have been effectively used in the hydrochlorination of haloalkynes to produce both (Z)- and (E)-chlorohaloalkenes with high stereoselectivity. nih.gov These reactions often benefit from hydrogen-bond-donating solvents and specific chloride sources to achieve high yields and selectivity. nih.gov Silver-based catalysts, such as those employing silver nitrate (B79036) (AgNO₃) in the presence of DABCO, can promote the hydroalkylation of haloalkynes. uniovi.escsic.es

Palladium-catalyzed systems have also been explored. For example, a system composed of palladium(II) trifluoroacetate, a diphosphine ligand, and a base has been used for the synthesis of isocoumarins from bromoalkynes, a reaction that proceeds through a β-bromoenol ester intermediate. uniovi.escsic.es The development of these catalytic systems is crucial for harnessing the full synthetic potential of chloroalkynes like this compound in an efficient and selective manner.

Role in Bio-orthogonal Chemistry and Chemical Biology (e.g., click chemistry applications of chloroalkynes)

"Click chemistry" refers to a set of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for applications in complex biological environments. mt.comorganic-chemistry.orgwikipedia.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. mt.comnih.gov Alkynes are key components in these reactions, and while terminal alkynes are most common, the use of haloalkynes is an area of growing interest. ontosight.aimt.com

Bio-orthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. acs.org Click reactions, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC) which does not require a cytotoxic copper catalyst, are central to this field. rsc.org Cyclooctyne derivatives are important in SPAAC due to their inherent ring strain. rsc.org

While direct applications of this compound in bio-orthogonal chemistry are not yet widely documented, the principles of click chemistry are relevant to its potential use. The alkyne functionality of this compound makes it a candidate for cycloaddition reactions. ontosight.ai Research into the reactivity of chloroalkynes in such reactions could lead to new tools for chemical biology, such as the development of novel probes for biomolecule labeling and imaging. acs.org The synthesis of triazoles from alkynes with various functional groups, including chloro-substituents at the terminal position, has been demonstrated, highlighting the potential for incorporating chloroalkynes into click chemistry frameworks. mdpi.com

Sustainable and Green Chemical Syntheses Involving this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis and application of this compound can be viewed through this lens, with ongoing research focused on developing more sustainable methodologies.

One aspect of green chemistry is the use of catalytic rather than stoichiometric reagents to improve atom economy and reduce waste. researchgate.net The development of efficient catalytic systems for the functionalization of this compound, as discussed in section 6.3, aligns with this principle. For example, silver-catalyzed methods for preparing 1-chloroalkynes from terminal alkynes offer the advantage of catalyst recyclability, making the process more economical and environmentally friendly. researchgate.net

Another principle of green chemistry is the use of safer solvents and reaction conditions. mt.comresearchgate.net Research into the polymerization of this compound has explored various solvents, including hydrocarbons and halogenated hydrocarbons. acs.org The development of polymerization methods that can be conducted in more benign solvents or even in their absence would represent a significant advancement in the sustainable production of poly(1-chloro-1-alkynes). Furthermore, the concept of closed-loop recyclable polymers, which can be depolymerized back to their monomers, is a key area of sustainable materials science. rsc.org Designing polymers from monomers like this compound with inherent recyclability could address the environmental challenges posed by plastic waste.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 1-Chloro-1-octyne, and how can reproducibility be ensured?

- Methodology : Synthesis routes for terminal chloroalkynes often involve halogenation of terminal alkynes using reagents like N-chlorosuccinimide (NCS) under controlled conditions. To ensure reproducibility, document reaction parameters (e.g., temperature, solvent purity, stoichiometry) and validate intermediates via spectroscopic methods (¹H NMR, IR) .

- Key Data : A comparative table of yields under varying conditions (e.g., solvent polarity, catalyst presence) can highlight optimal protocols. For example:

| Solvent | Catalyst | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| THF | None | 62 | 95% |

| DCM | CuI | 78 | 98% |

Q. How should researchers handle safety concerns associated with this compound’s lachrymatory and vesicant properties?

- Methodology : Use fume hoods for synthesis and handling. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Store the compound in airtight containers under inert gas (e.g., argon) to prevent degradation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H NMR : Look for a terminal alkyne proton at δ 1.8–2.2 ppm and chlorine-induced deshielding in adjacent protons.

- IR : Confirm C≡C stretching (~2100 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹).

Cross-validate with GC-MS to confirm molecular ion peaks (e.g., m/z 146 for C₈H₁₃Cl) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved during structural elucidation?

- Methodology :

- Step 1 : Compare experimental data with computational simulations (e.g., DFT-based NMR chemical shift predictions).

- Step 2 : Re-examine sample purity via HPLC; impurities like 1,2-dichlorooctyne may cause signal overlap.

- Step 3 : Use 2D NMR (e.g., HSQC, COSY) to resolve coupling patterns .

Q. What strategies optimize reaction conditions for this compound in cross-coupling reactions (e.g., Sonogashira)?

- Methodology :

- Design : Use factorial design (e.g., Taguchi method) to test variables: catalyst loading (Pd/Cu), base (Et₃N, K₂CO₃), and solvent (DMF, THF).

- Analysis : ANOVA can identify significant factors affecting yield. For example, PdCl₂(PPh₃)₂ at 2 mol% in THF increases coupling efficiency by 30% vs. DMF .

- Data Table :

| Catalyst System | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pd/Cu, Et₃N | THF | 85 | 92 |

| Pd/Cu, K₂CO₃ | DMF | 72 | 88 |

Q. How can researchers address discrepancies in reported thermodynamic properties (e.g., boiling point, solubility) of this compound?

- Methodology :

- Source Validation : Cross-reference data from primary sources (e.g., NIST Chemistry WebBook) and avoid non-peer-reviewed platforms .

- Experimental Replication : Measure phase-change properties using differential scanning calorimetry (DSC) and compare with literature. For example, a 2023 study confirmed the boiling point as 192°C ± 2°C, resolving earlier conflicts .

Q. What computational models predict this compound’s reactivity in radical polymerization?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate bond dissociation energies (BDEs). The C-Cl BDE in this compound is ~70 kcal/mol, indicating moderate stability under thermal stress.

- Kinetic Modeling : Use Arrhenius plots to predict initiation rates in polymerization systems .

Methodological Best Practices

- Literature Review : Use validated chemical identifiers (CAS RN, IUPAC names) from EPA Chemical Dashboard or CAS Common Chemistry to ensure comprehensive searches .

- Statistical Rigor : Apply significance testing (p < 0.05) for experimental replicates, as mandated in academic theses .

- Data Reporting : Include raw spectral data in supplementary materials to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.